Technical Guide: Synthesis of 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile
Technical Guide: Synthesis of 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile
The following technical guide details the synthesis pathway for 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile . This guide is structured to provide actionable, high-level scientific instruction for researchers in organic synthesis and medicinal chemistry.
[1]
Executive Summary
Target Molecule: 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile
CAS Registry Number: N/A (Specific derivative); Core scaffold: 2-mercaptonicotinonitrile (CAS 42865-19-0).[1]
Molecular Formula: C
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Privileged Scaffold: A versatile intermediate for the synthesis of fused bicyclic heterocycles, particularly thienopyridines (via Thorpe-Ziegler cyclization) and pyrazolopyridines .[2]
-
Drug Discovery: The 6-dimethoxymethyl group serves as a masked aldehyde, allowing for late-stage diversification (e.g., reductive amination or Wittig olefination) after the pyridine core is established.[1][2]
Retrosynthetic Analysis
The synthesis relies on the regioselective condensation of a 1,3-electrophile with a dinucleophilic cyanothioacetamide.[1][2] The critical design choice is the selection of the 1,3-electrophile to ensure the "dimethoxymethyl" group is positioned correctly at C6 without hydrolysis of the acid-sensitive acetal.
Disconnection Logic:
-
C-N Bond Formation: The pyridine ring is formed via a [3+3] cyclization.[1][2]
-
Precursors:
-
Starting Material: 1,1-Dimethoxypropan-2-one (Pyruvaldehyde dimethyl acetal) is the optimal precursor.[1][2] Reaction with DMF-DMA generates the required enaminone.[1][2][3]
Figure 1: Retrosynthetic strategy isolating the acetal-protected enaminone as the key intermediate.
Detailed Synthesis Protocol
Step 1: Synthesis of Enaminone Intermediate
Objective: Convert 1,1-dimethoxypropan-2-one into the reactive enaminone (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one .
Reagents:
-
1,1-Dimethoxypropan-2-one (1.0 equiv)[1]
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1–1.2 equiv)
-
Solvent: Toluene or Neat (Solvent-free)
Procedure:
-
Charge a reaction flask with 1,1-dimethoxypropan-2-one under an inert atmosphere (
). -
Heat the mixture to Reflux (100–110°C) .
-
Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1][2] The starting ketone spot will disappear, replaced by a lower Rf yellow/orange spot (Enaminone).[2]
-
Reaction Time: Typically 4–6 hours.
-
Workup: Evaporate excess DMF-DMA and solvent under reduced pressure. The residue is usually a viscous yellow/orange oil that solidifies upon standing.[1][2]
-
Purification: Generally used directly in the next step without chromatography.[1][2] If necessary, recrystallize from diethyl ether/hexane.[1][2]
Step 2: Cyclization to Pyridine Core
Objective: Condense the enaminone with 2-cyanothioacetamide to close the pyridine ring.[1][2]
Reagents:
-
Enaminone (from Step 1) (1.0 equiv)[2]
-
2-Cyanothioacetamide (1.0 equiv)
-
Base: Sodium Ethoxide (NaOEt) (1.1 equiv) or Piperidine (Catalytic)[2]
-
Solvent: Absolute Ethanol[2]
Procedure:
-
Dissolve 2-cyanothioacetamide in absolute ethanol.
-
Add the Enaminone solution (in ethanol) slowly to the reaction mixture.
-
Add the Base (freshly prepared NaOEt is preferred for higher yields, though piperidine is milder).
-
Heat to Reflux (78°C) for 4–8 hours.
-
Observation: The solution typically darkens, and a precipitate (the sodium salt of the thiol) may form.[2]
-
-
Cooling: Cool the reaction mixture to room temperature, then to 0°C.
-
Acidification (CRITICAL):
-
The product exists as a thiolate salt.[1][2] Careful acidification is required to precipitate the neutral thiol/thione.[1][2]
-
Protocol: Add 10% Acetic Acid dropwise until pH ~5–6.
-
Warning: Do NOT use concentrated HCl or heat during acidification.[1][2] Strong mineral acids will hydrolyze the 6-dimethoxymethyl acetal to the aldehyde (6-formyl), destroying the target functionality.[1][2]
-
-
Isolation: Filter the yellow precipitate. Wash with cold water and cold ethanol.[1][2]
-
Drying: Dry under vacuum at 40°C.
Summary of Conditions
| Parameter | Step 1 (Enaminone) | Step 2 (Cyclization) |
| Precursor | 1,1-Dimethoxypropan-2-one | Enaminone Intermediate |
| Reagent | DMF-DMA | 2-Cyanothioacetamide |
| Solvent | Toluene / Neat | Ethanol (Absolute) |
| Temp/Time | 110°C / 4-6 h | 78°C / 4-8 h |
| Yield (Est) | 85-95% | 70-85% |
| Key Risk | Incomplete MeOH removal | Acetal hydrolysis (Acid sensitivity) |
Mechanistic Pathway
The formation of the pyridine ring follows a Michael addition-elimination sequence followed by intramolecular cyclization.[1][2]
-
Deprotonation: The base generates the carbanion of cyanothioacetamide.[1][2]
-
Michael Addition: The carbanion attacks the
-carbon of the enaminone (the carbon bearing the dimethylamino group).[1][2] -
Elimination: The dimethylamine group is eliminated, restoring conjugation.[1][2]
-
Cyclization: The amide nitrogen attacks the carbonyl carbon of the ketone.[1][2]
-
Aromatization: Loss of water drives the formation of the aromatic pyridine ring.[1][2]
Figure 2: Mechanistic flow from open-chain precursors to the heterocyclic core.
Characterization & Quality Control
Tautomerism Note
The compound exists in equilibrium between the thiol (SH) and thione (NH, C=S) forms.[2] In solution (NMR), the thione form is typically predominant.[2]
-
Thione Form: 6-(Dimethoxymethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile.[1]
-
Thiol Form: 6-(Dimethoxymethyl)-2-mercaptonicotinonitrile.[1][4]
Expected Analytical Data
-
H NMR (DMSO-d
): -
IR Spectroscopy:
Safety & Troubleshooting
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Odor Control: Thioamides and mercaptans have potent, unpleasant odors.[1][2] All reactions must be performed in a well-ventilated fume hood.[1][2] Bleach (sodium hypochlorite) should be available to neutralize spills.[1][2]
-
Acetal Stability: The 6-dimethoxymethyl group is stable to base but labile to acid.[1][2]
References
-
Enaminone Synthesis
-
Abu-Shanab, F. A., et al. "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis."[1][2][5] International Journal of Organic Chemistry, 2011, 1, 207-214.[1][2] Link
-
Al-Omran, F., et al. "Heterocyclic Synthesis via Enaminones: Novel Synthesis of (2-Methyl-quinolin-3-yl)-substituted Pyridines."[1] Molecules, 2001, 6, 292-299.[1][2]
-
-
Cyclization Methodology
-
El-Naggar, A. M., et al. "Synthesis and Biological Evaluation of Some New Pyridine-2(1H)-thione Derivatives."[1] Molecules, 2019.[1][2]
-
Gorobets, N. Y., et al. "Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile."[1] Arkivoc, 2009, (xiii), 23-30.[1][2][6] Link
-
-
Precursor Data
Sources
- 1. 2-Mercapto-4,6-dimethylnicotinonitrile | C8H8N2S | CID 676510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 6-(1,1-DIMETHOXYETHYL)-2-MERCAPTONICOTINONITRILE | 175277-41-5 [amp.chemicalbook.com]
- 5. scirp.org [scirp.org]
- 6. researchgate.net [researchgate.net]
